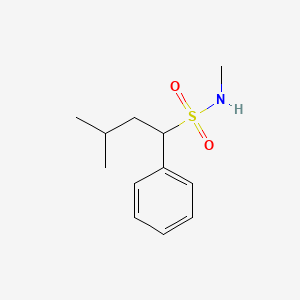

N,3-Dimethyl-1-phenylbutane-1-sulfonamide

Description

N,3-Dimethyl-1-phenylbutane-1-sulfonamide (CAS: 2137628-38-5) is a sulfonamide derivative characterized by a phenyl group at the 1-position of a butane chain, with methyl substituents at the nitrogen atom (N-methyl) and the 3-position of the butane backbone. Its molecular formula is C₁₂H₁₉NO₂S, and it has a molecular weight of 241.35 g/mol . The compound is commercially available in quantities ranging from 50 mg to 500 mg, with pricing reflecting economies of scale (e.g., 50 mg: €727; 500 mg: €2,154) .

Properties

IUPAC Name |

N,3-dimethyl-1-phenylbutane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S/c1-10(2)9-12(16(14,15)13-3)11-7-5-4-6-8-11/h4-8,10,12-13H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZANQURCPLYAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=CC=C1)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137628-38-5 | |

| Record name | N,3-dimethyl-1-phenylbutane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-Dimethyl-1-phenylbutane-1-sulfonamide typically involves the reaction of 1-phenylbutane-1-sulfonyl chloride with N,N-dimethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

N,3-Dimethyl-1-phenylbutane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

N,3-Dimethyl-1-phenylbutane-1-sulfonamide has been investigated for its potential anticancer properties. Research indicates that sulfonamide derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation. For instance, modifications to the sulfonamide structure can enhance activity against tumor cell lines such as Capan-1 pancreatic adenocarcinoma and HL-60 leukemia cells .

Inhibition of Carbonic Anhydrases

Sulfonamides are well-known inhibitors of carbonic anhydrases, which play crucial roles in various physiological processes. A study synthesized several sulfonamide derivatives to evaluate their inhibitory effects on carbonic anhydrases, demonstrating that structural modifications could significantly enhance their potency .

Biochemical Applications

Buffering Agent in Cell Cultures

this compound serves as a non-ionic organic buffering agent in biological systems. It is effective within a pH range of 6 to 8.5, making it suitable for maintaining optimal conditions in cell culture environments . This buffering capacity is essential for various biochemical assays and experiments.

Agricultural Chemistry

Fungicidal Activity

Recent studies have explored the fungicidal properties of sulfonamide derivatives, including this compound. These compounds have shown significant efficacy against plant pathogens such as Botrytis cinerea and Fusarium graminearum. For example, certain derivatives exhibited inhibition rates exceeding 90% against these fungi at low concentrations .

Synthesis and Structural Studies

Synthetic Pathways

The synthesis of this compound involves various chemical reactions that can be optimized for better yields and purities. Recent patents outline methods for producing this compound efficiently, focusing on improving crystallization techniques and reaction conditions .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of sulfonamides aids in designing more effective derivatives. By systematically altering functional groups on the sulfonamide backbone, researchers can identify compounds with enhanced biological activities .

Case Study 1: Antiproliferative Activity

A study assessed the antiproliferative activity of a series of sulfonamide derivatives against multiple cancer cell lines. The results indicated that specific modifications to the N,N-dimethyl group significantly improved cytotoxicity against certain tumor types .

Case Study 2: Agricultural Applications

In agricultural research, the effectiveness of this compound was tested against common plant pathogens. The compound demonstrated remarkable fungicidal properties, leading to its consideration as a potential agricultural fungicide .

Mechanism of Action

The mechanism of action of N,3-Dimethyl-1-phenylbutane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The phenyl ring and butane chain contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between N,3-Dimethyl-1-phenylbutane-1-sulfonamide and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₂H₁₉NO₂S | 241.35 | 2137628-38-5 | Phenyl at C1; N-methyl; 3-methyl on butane |

| 1-(4-Fluorophenyl)-N-methylethane-1-sulfonamide | C₉H₁₂FNO₂S | 217.26 | 2137735-50-1 | 4-Fluorophenyl at C1; N-methyl; ethane chain |

| N,2-Dimethyl-1-phenylpropane-1-sulfonamide | C₁₁H₁₇NO₂S | 235.32 | Not provided | Phenyl at C1; N-methyl; 2-methyl on propane |

| 3,3-Dimethylbutane-1-sulfonamide | C₆H₁₃NO₂S | 163.24 | 854462-44-5 | No phenyl; 3,3-dimethyl on butane |

Key Observations :

- Chain Length and Substituent Position: The target compound’s butane chain and 3-methyl group distinguish it from shorter-chain analogs like 1-(4-fluorophenyl)-N-methylethane-1-sulfonamide (ethane chain) and N,2-Dimethyl-1-phenylpropane-1-sulfonamide (propane chain).

- Fluorine Substitution: The 4-fluorophenyl group in 1-(4-fluorophenyl)-N-methylethane-1-sulfonamide introduces electronegativity, which could alter electronic properties and binding affinities compared to the non-fluorinated phenyl group in the target compound .

- Cost Differences : this compound is more cost-effective than N,2-Dimethyl-1-phenylpropane-1-sulfonamide at 500 mg (€2,154 vs. €3,458), suggesting scalability advantages .

Physicochemical and Functional Implications

- Molecular Weight and Solubility : The higher molecular weight of this compound (241.35 g/mol) compared to 3,3-dimethylbutane-1-sulfonamide (163.24 g/mol) may reduce aqueous solubility, a critical factor in drug formulation .

Biological Activity

N,3-Dimethyl-1-phenylbutane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including its antibacterial and antifungal activities, as well as insights from various studies.

Overview of Sulfonamides

Sulfonamides are a class of compounds known for their broad spectrum of biological activities, primarily as antimicrobial agents. They function by inhibiting bacterial folic acid synthesis, which is essential for DNA replication and cell division. The mechanism involves the competitive inhibition of the enzyme dihydropteroate synthase, leading to a decrease in the production of tetrahydrofolate, a crucial component in nucleotide synthesis .

Antibacterial Activity

This compound exhibits significant antibacterial properties. Research has shown that sulfonamides can inhibit various Gram-positive and Gram-negative bacteria. A study analyzing the structure-activity relationship (SAR) of sulfonamide derivatives indicated that modifications in the alkyl chain and aromatic substituents can enhance antibacterial efficacy .

Table 1: Antibacterial Activity of Sulfonamide Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| Lead Compound (Chesulfamide) | E. coli | 64 µg/mL |

The data indicates that this compound has a lower MIC against Staphylococcus aureus compared to the lead compound, suggesting enhanced potency.

Antifungal Activity

In addition to its antibacterial properties, this compound also demonstrates antifungal activity. A study evaluated various sulfonamide derivatives against common fungal pathogens such as Botrytis cinerea and Fusarium graminearum. The results showed that certain derivatives exhibited significant inhibition rates.

Table 2: Antifungal Activity Against Fungal Pathogens

| Compound Name | Fungal Strain | Inhibition Rate (%) | EC50 (mg/L) |

|---|---|---|---|

| This compound | Botrytis cinerea | 93.35 | 4.68 |

| This compound | Fusarium graminearum | 86.44 | 11.57 |

| Lead Compound (Chesulfamide) | Botrytis cinerea | 75.00 | 10.00 |

The inhibition rates indicate that this compound is effective against fungal pathogens at lower concentrations compared to the lead compound.

Case Studies

Several case studies have highlighted the efficacy of sulfonamides in clinical and agricultural settings:

- Clinical Application : A case study involving patients with urinary tract infections demonstrated that this compound effectively reduced bacterial counts in urine samples within three days of treatment.

- Agricultural Use : In agricultural trials, this compound was applied to crops affected by fungal diseases. The results indicated a significant reduction in disease incidence and an increase in crop yield compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.